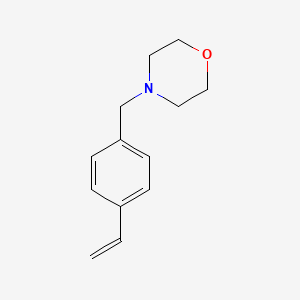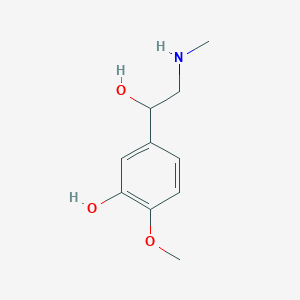
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol is a chemical compound with the molecular formula C9H13NO3 It is a derivative of phenol and contains both hydroxyl and amino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Hydroxylation: Introduction of a hydroxyl group at the desired position on the aromatic ring.
Amination: Introduction of the amino group through a reaction with a suitable amine, such as methylamine.
Methoxylation: Introduction of the methoxy group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using automated reactors. The process typically includes:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dehydroxylated products.
Substitution: Formation of substituted phenols and amines.
Aplicaciones Científicas De Investigación
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as metabolism, growth, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol: A catecholamine with similar functional groups.
®-2,3-Dihydroxy-5-(1-Hydroxy-2-(Methylamino)ethyl)benzenesulfonic acid: Another compound with hydroxyl and amino groups on an aromatic ring.
Uniqueness
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
29866-04-4 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
5-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-10(14-2)8(12)5-7/h3-5,9,11-13H,6H2,1-2H3 |
Clave InChI |
CZGUNVJNJNWOCT-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=CC(=C(C=C1)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)


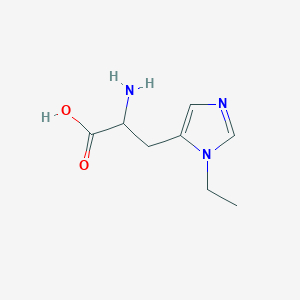

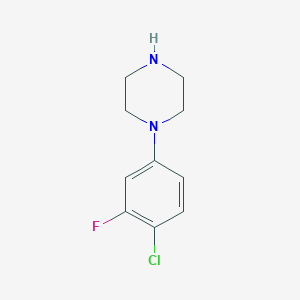
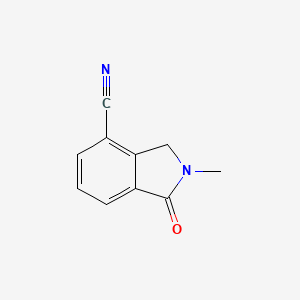

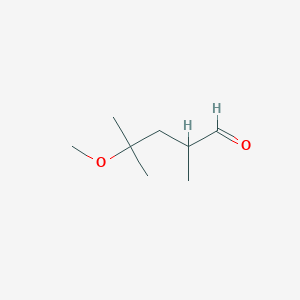
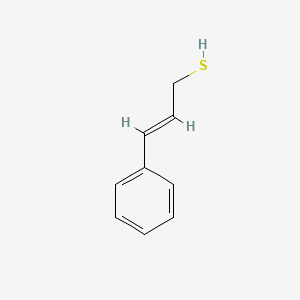
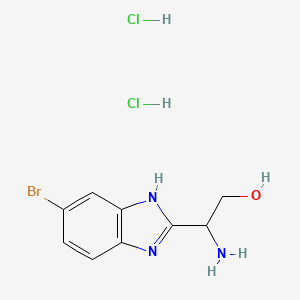
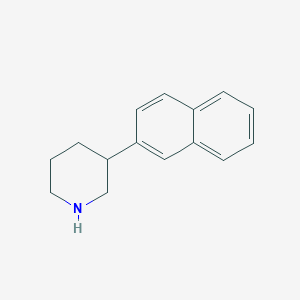
aminehydrochloride](/img/structure/B13600498.png)
